molecular formula C27H30N4O11 B12781138 N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate hemihydrate CAS No. 118989-82-5

N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate hemihydrate

Cat. No.: B12781138
CAS No.: 118989-82-5
M. Wt: 586.5 g/mol
InChI Key: BORREWCOCHDKEL-LVEZLNDCSA-N
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Description

N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide dimaleate hemihydrate is a complex organic compound that features a piperazine ring, a nitrophenyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide typically involves the reaction of 2-nitroaniline with phenylacetyl chloride to form N-(2-nitrophenyl)-N-phenylacetamide. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene and may require catalysts or bases to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxy-5-nitrophenyl)-2-(4-methyl-1-piperazinyl)acetamide
  • N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide
  • N-(2-Bromophenyl)-2-(4-(4-nitrophenyl)-1-piperazinyl)acetamide

Uniqueness

N-(2-Nitrophenyl)-N-phenyl-2-(4-methyl-1-piperazinyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

118989-82-5

Molecular Formula

C27H30N4O11

Molecular Weight

586.5 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-(3-methyl-4-phenylpiperazin-1-yl)-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C19H22N4O3.2C4H4O4/c1-15-13-21(11-12-22(15)16-7-3-2-4-8-16)14-19(24)20-17-9-5-6-10-18(17)23(25)26;2*5-3(6)1-2-4(7)8/h2-10,15H,11-14H2,1H3,(H,20,24);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

BORREWCOCHDKEL-LVEZLNDCSA-N

Isomeric SMILES

CC1N(CCN(C1)CC(=O)NC2=CC=CC=C2[N+](=O)[O-])C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1CN(CCN1C2=CC=CC=C2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-].C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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